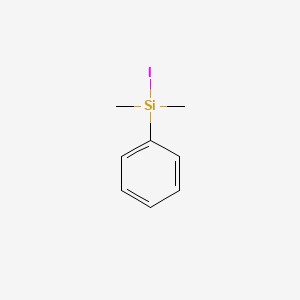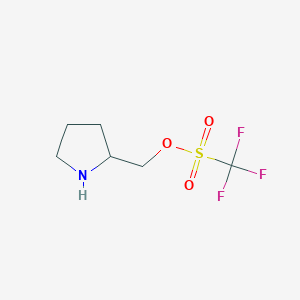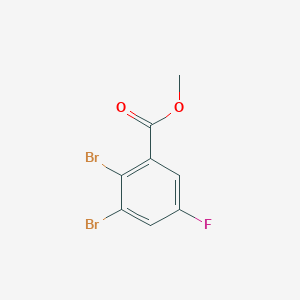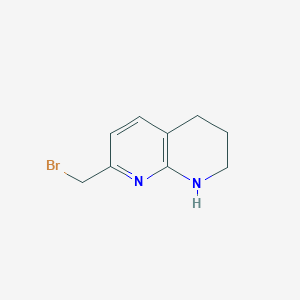
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that contains a bromomethyl group attached to a tetrahydro-1,8-naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves the bromomethylation of 1,2,3,4-tetrahydro-1,8-naphthyridine. One common method is to react 1,2,3,4-tetrahydro-1,8-naphthyridine with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include naphthyridine oxides.
Reduction: Products include methyl-substituted naphthyridines.
Scientific Research Applications
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of DNA interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its ability to interact with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can affect biological activity. The compound may also intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Bis(bromomethyl)acridine
- 2,7-Bis(bromomethyl)acridine
- 2-(Bromomethyl)-7-methylacridine
Uniqueness
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific ring structure and the presence of a bromomethyl group. This combination allows for specific interactions with biological molecules that are not observed with other bromomethyl-substituted compounds. Its tetrahydro-1,8-naphthyridine core also provides a distinct scaffold for the development of novel therapeutic agents .
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
7-(bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C9H11BrN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6H2,(H,11,12) |
InChI Key |
RGXYNUKDIDIYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)



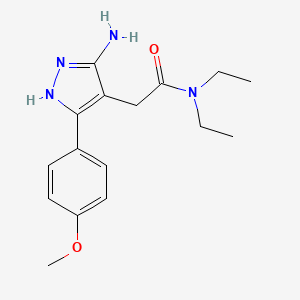

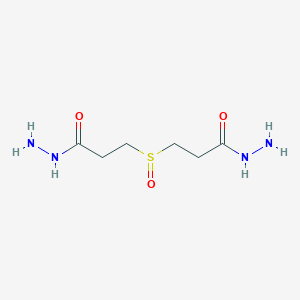

![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)
![2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide](/img/structure/B12835091.png)
